4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
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Overview
Description
4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound. It features a pyrazole ring substituted with a pyridazine moiety and a methyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methyl-3-(pyridazin-4-yl)benzoic acid and hydrazine hydrate can lead to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(pyridazin-4-yl)benzoic acid: Shares the pyridazine moiety but differs in the core structure.
Pyrrolopyrazine derivatives: Contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.
Triazole derivatives: Feature a five-membered ring with three nitrogen atoms, known for their versatile biological activities.
Uniqueness
4-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine stands out due to its unique combination of a pyrazole ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships.
Properties
CAS No. |
2763703-83-7 |
---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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